Product packaging for 3-Bromo-5-chloro-4-methylbenzoic acid(Cat. No.:CAS No. 515135-60-1)

3-Bromo-5-chloro-4-methylbenzoic acid

Cat. No.: B2974943
CAS No.: 515135-60-1
M. Wt: 249.49
InChI Key: IGKXPPYXTSPIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-chloro-4-methylbenzoic acid is a halogen-substituted benzoic acid derivative of high interest in organic synthesis and medicinal chemistry. With the molecular formula C8H6BrClO2 , this compound serves as a valuable multifunctional building block for constructing more complex molecular architectures. The presence of bromine and chlorine substituents on the aromatic ring, along with the carboxylic acid functional group, provides distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . This makes it a versatile intermediate for developing potential pharmaceutical candidates, agrochemicals, and other specialty chemicals. As a methylbenzoic acid derivative, it belongs to a class of compounds frequently utilized in the synthesis of active ingredients and functional materials . The compound is supplied with a purity of 95% and should be stored at 4-8°C . This product is intended for research purposes in a laboratory setting only and is not classified as a drug, agrochemical, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B2974943 3-Bromo-5-chloro-4-methylbenzoic acid CAS No. 515135-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKXPPYXTSPIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515135-60-1
Record name 3-bromo-5-chloro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Bromo 5 Chloro 4 Methylbenzoic Acid

Retrosynthetic Dissection and Strategic Planning for Substituted Benzoic Acid Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For a polysubstituted benzene (B151609) derivative like 3-bromo-5-chloro-4-methylbenzoic acid, the order in which the substituents are introduced is critical due to their directing effects in electrophilic aromatic substitution (EAS) reactions. libretexts.org

The substituents on the target molecule are:

-COOH (Carboxyl group): An electron-withdrawing group (EWG) and a meta-director. numberanalytics.com

-CH₃ (Methyl group): An electron-donating group (EDG) and an ortho, para-director. numberanalytics.com

-Cl (Chloro group): An electron-withdrawing but ortho, para-directing group.

-Br (Bromo group): An electron-withdrawing but ortho, para-directing group.

Two primary retrosynthetic disconnections can be considered:

Route A: Electrophilic Aromatic Substitution Pathway. This approach involves sequential halogenation of a simpler methylbenzoic acid precursor. The key challenge is controlling the regioselectivity of the chlorination and bromination steps, as the directing effects of the existing groups may compete. For example, starting from 4-methylbenzoic acid, one would need to introduce the chloro and bromo substituents at the 3- and 5-positions, respectively. This requires careful selection of reaction conditions and precursors.

Route B: Anilino Precursor Pathway. This strategy involves starting with an aniline (B41778) derivative where the substitution pattern is already established. The amino group (-NH₂) is a powerful ortho, para-director that can be used to control the placement of other groups. libretexts.org The amino group can then be converted into the desired carboxyl group. A common method for this transformation is via a Sandmeyer reaction, where the amine is first converted to a diazonium salt, which is then displaced by a cyano group (-CN). wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile yields the carboxylic acid. embibe.cominfinitylearn.com Given that 3-bromo-5-chloro-4-methylaniline is a known compound, this route is highly plausible. chemicalbook.com

Direct Synthesis Approaches via Electrophilic Aromatic Substitution

This approach focuses on the direct halogenation of a benzoic acid derivative. The success of this strategy is highly dependent on the ability to control the position of the incoming electrophile.

The chlorination of an aromatic ring is a classic electrophilic aromatic substitution reaction that typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the chlorine molecule. masterorganicchemistry.comlibretexts.org

A potential starting material for this route is 3-bromo-4-methylbenzoic acid. The directing effects of the substituents would be as follows:

-COOH: Directs meta to its position (positions 3 and 5).

-CH₃: Directs ortho and para to its position (positions 3 and 5).

-Br: Directs ortho and para to its position (positions 2 and 5).

In this case, all three groups direct the incoming electrophile (Cl⁺) to the 5-position, making the regioselective chlorination of 3-bromo-4-methylbenzoic acid a theoretically sound step. However, the combined deactivating effect of the carboxyl and bromo groups may necessitate harsh reaction conditions.

An alternative precursor is 4-methylbenzoic acid. Chlorination of this compound can be challenging. Research into the electrochemical chlorination of p-toluic acid (4-methylbenzoic acid) has shown that 3-chloro-4-methylbenzoic acid can be synthesized, demonstrating that chlorination ortho to the methyl group and meta to the carboxyl group is possible. globethesis.com

StepPrecursorReagents and ConditionsProduct
Chlorination 3-Bromo-4-methylbenzoic acidCl₂, Lewis Acid (e.g., FeCl₃, AlCl₃)This compound
Chlorination 4-Methylbenzoic acidElectrochemical chlorination or Cl₂/Catalyst3-Chloro-4-methylbenzoic acid

Following the synthesis of a suitable chloro-methylbenzoic acid intermediate, the next step would be selective bromination. Starting with 3-chloro-4-methylbenzoic acid, the directing effects for bromination are:

-COOH: Directs meta to its position (positions 3 and 5).

-CH₃: Directs ortho and para to its position (positions 3 and 5).

-Cl: Directs ortho and para to its position (positions 2 and 5).

Similar to the chlorination strategy, the 5-position is strongly activated towards electrophilic attack by the combined directing effects of all three substituents. The reaction would typically be carried out using bromine (Br₂) and a Lewis acid catalyst like ferric bromide (FeBr₃). masterorganicchemistry.com A patent describes a similar process for the chlorination of methyl-3-chloro-4-methylbenzoate, where an iodine co-catalyst was used with a Lewis acid to achieve high conversion. google.com This suggests that mixed halogenation strategies with catalytic control are viable for such systems.

StepPrecursorReagents and ConditionsProduct
Bromination 3-Chloro-4-methylbenzoic acidBr₂, Lewis Acid (e.g., FeBr₃)This compound

Conversion Pathways from Substituted Anilino Precursors

Utilizing an aniline precursor where the halogen and methyl groups are already in place offers a more controlled and often higher-yielding synthetic route, avoiding the regioselectivity issues of direct halogenation.

This pathway begins with 3-bromo-5-chloro-4-methylaniline. chemicalbook.com The synthesis involves a three-step sequence: diazotization, cyanation via the Sandmeyer reaction, and hydrolysis.

Diazotization: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a stable arenediazonium salt. libretexts.orglearncbse.in In this case, 3-bromo-5-chloro-4-methylaniline is converted to 3-bromo-5-chloro-4-methylbenzenediazonium chloride.

Sandmeyer Reaction (Cyanation): The Sandmeyer reaction allows for the replacement of the diazonio group (-N₂⁺) with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgmasterorganicchemistry.com To introduce a group that can be converted to a carboxylic acid, copper(I) cyanide (CuCN) is used to displace the nitrogen gas and form 3-bromo-5-chloro-4-methylbenzonitrile. libretexts.orgquora.com This reaction is a powerful tool for introducing functional groups that are not accessible through direct electrophilic substitution. wikipedia.org

Hydrolysis: The final step is the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH). This can be achieved under either acidic or basic conditions. askfilo.combrainly.in For instance, heating the benzonitrile (B105546) with an aqueous acid (like H₂SO₄ or HCl) will convert it first to a benzamide (B126) intermediate and then to the final benzoic acid product. embibe.comdoubtnut.com

StepPrecursorReagents and ConditionsIntermediate/Product
Diazotization 3-Bromo-5-chloro-4-methylanilineNaNO₂, HCl (aq), 0-5 °C3-Bromo-5-chloro-4-methylbenzenediazonium chloride
Cyanation 3-Bromo-5-chloro-4-methylbenzenediazonium chlorideCuCN, KCN3-Bromo-5-chloro-4-methylbenzonitrile
Hydrolysis 3-Bromo-5-chloro-4-methylbenzonitrileH₂SO₄ (aq) or NaOH (aq), HeatThis compound

Advanced Synthetic Techniques and Process Enhancements

Modern synthetic chemistry offers several techniques to improve the efficiency, safety, and environmental impact of classical reactions. These can be applied to the synthesis of this compound.

Advanced Halogenation: For the electrophilic aromatic substitution route, traditional Lewis acids can be replaced with more efficient or recyclable catalysts. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) in combination with various catalytic systems can provide milder reaction conditions. researchgate.net Furthermore, electrochemical methods, as demonstrated for the chlorination of p-toluic acid, offer a reagent-free approach that can improve safety and reduce waste. globethesis.com

Enhanced Diazotization and Sandmeyer Reactions: While the Sandmeyer reaction is robust, it often involves stoichiometric copper salts and strong acids. Recent advancements focus on developing more catalytic versions and improving reaction conditions. numberanalytics.com The use of microwave irradiation has been shown to accelerate Sandmeyer reactions, potentially reducing reaction times and improving yields. numberanalytics.com Flow chemistry setups can also enhance safety when dealing with potentially unstable diazonium intermediates by generating and consuming them in a continuous stream. mdpi.com

Process Intensification: Concepts of process intensification, such as using microreactors or static mixers, can improve heat and mass transfer, leading to better control over reaction parameters, higher yields, and improved safety, especially for exothermic reactions like halogenation and diazotization. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are pivotal in developing sustainable synthetic routes for halogenated benzoic acids. The core objectives are to prevent waste, use safer solvents and reaction conditions, and avoid hazardous materials. ijisrt.com The application of alternative energy sources such as microwaves and sonication is becoming more prevalent in achieving these goals. ijisrt.com

Solvent-Free Reaction Systems and Methodologies

A primary tenet of green chemistry is the reduction or elimination of solvents, which often constitute the bulk of chemical waste. Solvent-free reactions can be conducted using only the reactants, sometimes facilitated by external energy sources. ijisrt.com This approach not only meets the green chemistry principle of waste prevention but can also lead to accelerated reaction rates due to increased reactant concentration. ijisrt.com For the synthesis of halogenated benzoic acids, eliminating traditional halogenated or organic solvents significantly reduces the environmental footprint of the process. ijisrt.comorganic-chemistry.org

Catalyst-Free Approaches for Halogenated Benzoic Acids

While catalysts are instrumental in many chemical transformations, they can also introduce issues related to toxicity, cost, and waste generation. ijisrt.com Developing catalyst-free synthetic pathways offers a significant advantage by simplifying purification processes and mitigating the environmental concerns associated with catalyst residues. ijisrt.com For the synthesis of compounds like 3-bromobenzoic acid, successful methods have been developed that proceed without a catalyst, relying instead on alternative activation methods to drive the reaction. ijisrt.com Such protocols enhance safety, cost-effectiveness, and sustainability. ijisrt.com

Industrial Scale-Up Considerations and Process Optimization for Halogenated Aromatic Carboxylic Acids

Transitioning the synthesis of halogenated aromatic carboxylic acids from the laboratory to an industrial scale introduces several critical considerations. A primary challenge is achieving high regioselectivity to produce the desired isomer and avoid the formation of other positional isomers. google.com These isomers often have very similar physical properties, making their separation difficult and costly, which is a significant barrier to obtaining high-purity products on a large scale. google.com

Process optimization for industrial production involves:

Solvent Management : When starting materials are solid at reaction temperatures, a solvent may be necessary. google.com Choices include water, organic solvents like halogenated hydrocarbons, or carboxylic acids. google.com However, if a reactant is liquid at the reaction temperature, it can potentially serve as the solvent, aligning with green chemistry principles. google.com

Reagent Selection : Halogenating agents must be effective, safe to handle, and cost-efficient. Common agents include halogen molecules (e.g., bromine, chlorine), N-halosuccinimides (e.g., NBS), and hypohalites. google.com

Reaction Conditions : Controlling temperature, pressure, and the rate of reagent addition is crucial for maximizing yield and ensuring safety.

Purification : Developing efficient, scalable purification methods is essential to isolate the target compound with high purity, moving away from laboratory techniques like column chromatography which are often impractical for large volumes.

Analogous Synthetic Strategies for Related Halogenated Benzoic Acid Isomers

The synthetic principles applied to this compound can often be inferred from established methods for structurally similar molecules. Oxidative routes, in particular, are a common and versatile strategy for preparing aromatic carboxylic acids from precursors containing alkyl groups.

Oxidative Routes from Dihalogenated Methylbenzenes

A well-established method for synthesizing benzoic acid derivatives involves the oxidation of a methyl group attached to the aromatic ring. organic-chemistry.orgyoutube.com This strategy is applicable to dihalogenated methylbenzenes to produce the corresponding dihalogenated benzoic acids. The process typically involves a strong oxidizing agent that converts the robust methyl group into a carboxylic acid functional group. youtube.comchemicalbook.com

One common approach employs potassium permanganate (B83412) (KMnO₄) in a suitable solvent system. For example, 1-bromo-3,5-dimethylbenzene (B43891) can be heated in a mixture of pyridine (B92270) and water, followed by the portion-wise addition of KMnO₄ to yield 3-bromo-5-methylbenzoic acid after acidification and extraction. chemicalbook.com Another method involves the aerobic photooxidation of a methyl group using molecular oxygen and catalytic hydrobromic acid under UV irradiation, which presents a more environmentally friendly alternative by avoiding heavy metals. organic-chemistry.org This reaction proceeds via the formation of a benzyl (B1604629) radical, which then reacts with oxygen to form the carboxylic acid. organic-chemistry.org

Starting MaterialOxidizing Agent(s)Key ConditionsProduct
1-bromo-3,5-dimethylbenzenePotassium permanganate (KMnO₄)Heating (80°C) in pyridine/water3-bromo-5-methylbenzoic acid
Aromatic methyl group (general)Molecular Oxygen / Hydrobromic acid (catalytic)UV photoirradiationCorresponding aromatic carboxylic acid

Functional Group Interconversions on Substituted Benzoic Acid Scaffolds

The synthesis of highly substituted aromatic compounds such as this compound often relies on functional group interconversion (FGI) strategies applied to advanced intermediates. This approach involves modifying existing functional groups on a substituted benzoic acid scaffold to achieve the desired final structure, rather than constructing the ring system from acyclic precursors. A key strategy in this context is the selective introduction of halogen substituents onto a pre-existing aromatic ring through electrophilic aromatic substitution.

A plausible synthetic route to this compound involves the selective bromination of a suitable precursor like 3-chloro-4-methylbenzoic acid. In this transformation, the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzoic acid ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chloro (-Cl) group is a deactivating, ortho-, para-director. The carboxylic acid group (-COOH) is a strong deactivating, meta-director.

Considering the precursor 3-chloro-4-methylbenzoic acid, the positions on the ring are influenced as follows:

The -COOH group at position 1 directs incoming electrophiles to positions 3 and 5.

The -Cl group at position 3 directs to positions 1 and 5.

The -CH₃ group at position 4 directs to positions 2 and 6.

The cumulative effect of these groups strongly favors the introduction of an electrophile, such as a bromine atom, at the C5 position. This position is meta to the deactivating carboxyl group, ortho to the deactivating chloro group, and ortho to the activating methyl group, making it the most electronically favorable site for substitution. The reaction is typically carried out using molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which serves to polarize the bromine molecule and generate a potent electrophile.

This method exemplifies a functional group interconversion where a C-H bond on the aromatic scaffold is converted into a C-Br bond, yielding the target compound with high regioselectivity.

Table 1: Proposed Synthesis via Electrophilic Bromination

Precursor Reagent Catalyst Product
3-chloro-4-methylbenzoic acidBromine (Br₂)Iron(III) bromide (FeBr₃)This compound

Chemical Reactivity and Derivatization of 3 Bromo 5 Chloro 4 Methylbenzoic Acid

Transformations of the Carboxyl Group

The carboxyl group is a primary site for derivatization, allowing for the synthesis of a variety of related compounds with modified properties and functionalities.

Esterification is a fundamental transformation of carboxylic acids, and 3-Bromo-5-chloro-4-methylbenzoic acid can be readily converted to its corresponding esters. A common method involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride. This can be achieved by treating the acid with a reagent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is a highly reactive intermediate that readily reacts with an alcohol, such as methanol (B129727) or ethanol, to yield the corresponding methyl or ethyl ester. This two-step, one-pot procedure is efficient for producing esters from substituted benzoic acids.

Alternatively, Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can also be employed. The reaction is reversible, and to drive it towards the product side, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction.

Table 1: Examples of Esterification Reactions

Reactant Reagents Product

Amides are another important class of carboxylic acid derivatives that can be synthesized from this compound. Similar to esterification, a highly effective method for amide formation is through the activation of the carboxylic acid. The use of coupling reagents is a common strategy in modern organic synthesis. For instance, the carboxylic acid can be activated in situ by generating a phosphonium (B103445) salt from triphenylphosphine (B44618) and N-chlorophthalimide. This activated species then readily reacts with a primary or secondary amine at room temperature to form the corresponding amide in good to excellent yields. nih.gov This method is advantageous as it proceeds under mild conditions.

The general reaction is as follows: this compound + R¹R²NH → 3-Bromo-5-chloro-4-methyl-N-(R¹)(R²)-benzamide + H₂O

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Hydrazide formation is a specific type of amidation where the nucleophile is hydrazine (B178648) (H₂NNH₂). The reaction of an ester derivative of this compound with hydrazine hydrate (B1144303) is a common route to the corresponding benzohydrazide. nih.gov Alternatively, direct reaction of the carboxylic acid with hydrazine can be facilitated by coupling agents. These hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Table 2: Amidation and Hydrazide Formation Reactions

Reactant Reagents Product
This compound Triphenylphosphine, N-chlorophthalimide, Benzylamine N-Benzyl-3-bromo-5-chloro-4-methylbenzamide
Methyl 3-bromo-5-chloro-4-methylbenzoate Hydrazine hydrate 3-Bromo-5-chloro-4-methylbenzohydrazide

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires harsh conditions unless activating groups are present on the ring. nist.gov The decarboxylation rates for unactivated benzoic acids are typically low, with only a few percent conversion after an hour at 400°C. nist.gov However, the presence of electron-donating groups, particularly in the ortho or para positions, can facilitate this reaction. nist.gov

For this compound, which lacks strong activating groups for electrophilic decarboxylation, the process would likely require high temperatures. nist.gov Radical decarboxylation pathways can also be considered, which may proceed under milder conditions. rsc.org For instance, certain methods involve the use of radical initiators. It is important to note that under certain high-temperature conditions, coupling reactions can occur as a side reaction to decarboxylation, though this is generally a minor pathway for unactivated benzoic acids. nist.gov

Reactions Involving Aromatic Halogen Substituents

The bromine and chlorine atoms on the aromatic ring of this compound are key sites for further functionalization, enabling the introduction of a wide array of substituents through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is an electron-withdrawing group.

While SNAr reactions on unactivated aryl halides are typically challenging, the presence of the carboxyl group can promote the reaction with strong nucleophiles under forcing conditions. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, displacement of the chlorine atom would be expected to be more favorable than the bromine atom, assuming other factors are equal. However, the position of the halogen relative to the activating group is critical. In this molecule, neither halogen is in the more favorable ortho or para position to the carboxyl group. Nevertheless, reactions with very strong nucleophiles, such as hindered lithium dialkylamides, have been shown to effect substitution on 3-chloro/bromobenzoic acids. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound make it an excellent substrate for these reactions. A key consideration in dihalogenated substrates is the relative reactivity of the different halogens. In palladium-catalyzed coupling reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. wikipedia.org This selectivity allows for sequential, regioselective functionalization of the molecule.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. wikipedia.org For this compound, the Suzuki coupling would be expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This allows for the introduction of an aryl or vinyl group at the 3-position.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound or its derivatives would preferentially occur at the C-Br bond. This would result in the formation of a substituted alkene at the 3-position.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgresearchgate.net Again, the greater reactivity of the C-Br bond would direct the coupling to the 3-position of the this compound scaffold, leading to the synthesis of an arylalkyne.

Table 3: Predicted Regioselectivity in Cross-Coupling Reactions

Reaction Coupling Partner Expected Site of Reaction Product Type
Suzuki Coupling Arylboronic acid C-Br 3-Aryl-5-chloro-4-methylbenzoic acid
Heck Reaction Alkene C-Br 3-Alkenyl-5-chloro-4-methylbenzoic acid
Sonogashira Coupling Terminal alkyne C-Br 3-Alkynyl-5-chloro-4-methylbenzoic acid

Reactivity of the Aromatic Methyl Group

The methyl group attached to the aromatic ring is susceptible to reactions characteristic of benzylic positions, which are stabilized by the adjacent aromatic system. These reactions primarily involve oxidation and radical halogenation.

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds, making them prone to oxidation. masterorganicchemistry.com Strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation is a common synthetic strategy to introduce a second carboxylic acid group onto a benzene (B151609) ring. masterorganicchemistry.com

For this compound, treatment with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions will oxidize the methyl group to a carboxyl group. masterorganicchemistry.com This reaction proceeds regardless of the length of an alkyl chain, as long as a benzylic hydrogen is present, converting it entirely to a carboxylic acid function. masterorganicchemistry.com The resulting product is 3-bromo-5-chlorobenzene-1,4-dicarboxylic acid. This reaction is useful for creating di-acid derivatives for applications in polymer chemistry or as precursors for further synthesis.

Table 1: Benzylic Oxidation of this compound

ReactantReagent(s)ProductReaction Type
This compoundPotassium permanganate (KMnO₄), Heat3-Bromo-5-chlorobenzene-1,4-dicarboxylic acidBenzylic Oxidation
This compoundChromic acid (H₂CrO₄), Heat3-Bromo-5-chlorobenzene-1,4-dicarboxylic acidBenzylic Oxidation

The benzylic position can undergo free radical halogenation, typically using reagents that provide a low concentration of halogen radicals. N-Bromosuccinimide (NBS) is a highly selective reagent for brominating the benzylic position in the presence of a radical initiator like UV light or benzoyl peroxide. vaia.com

When this compound is treated with NBS in a non-polar solvent such as carbon tetrachloride (CCl₄), selective bromination of the methyl group occurs. vaia.com This reaction follows a free radical chain mechanism, leading to the formation of 3-bromo-5-chloro-4-(bromomethyl)benzoic acid. This product is a valuable synthetic intermediate, as the benzylic bromide is a reactive electrophile that can participate in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Table 2: Benzylic Halogenation of this compound

ReactantReagent(s)ProductReaction Type
This compoundN-Bromosuccinimide (NBS), Radical Initiator3-Bromo-5-chloro-4-(bromomethyl)benzoic acidRadical Benzylic Halogenation

Decarboxylative Halogenation Processes

Decarboxylative halogenation, also known as halodecarboxylation, is a process where the carboxylic acid group is replaced by a halogen atom. nih.govacs.org This transformation provides an alternative route to aryl halides, which can be particularly useful for synthesizing regioisomers that are not easily accessible through direct electrophilic aromatic halogenation. nih.govacs.org

Several methods exist for the halodecarboxylation of aromatic carboxylic acids. osti.govprinceton.edu For this compound, this reaction would lead to the formation of a 1,2,4-trihalo-5-methylbenzene derivative. For instance, a bromodecarboxylation reaction would yield 1,3-dibromo-5-chloro-2-methylbenzene. The success of these reactions can depend on the electronic nature of the aromatic ring; electron-poor aromatic acids have been shown to undergo this transformation under specific conditions, sometimes aided by light irradiation or metal catalysis. acs.org Modern methods often utilize catalysts, such as copper or silver salts, in the presence of a halogen source. researchgate.net

Rearrangement Reactions (e.g., Curtius Rearrangement for Arylcarboxylic Acids)

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a synthetic route from carboxylic acids to primary amines, carbamates, and ureas, as the isocyanate intermediate readily reacts with various nucleophiles. wikipedia.orgnih.gov

The application of the Curtius rearrangement to this compound would proceed in two main steps. First, the carboxylic acid is converted into the corresponding acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid.

In the second step, the acyl azide is heated, causing it to rearrange to 3-bromo-5-chloro-4-methylphenyl isocyanate and release nitrogen gas. wikipedia.org The resulting isocyanate is a key intermediate that can be trapped in situ. For example, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield 3-bromo-5-chloro-4-methylaniline. organic-chemistry.org If the reaction is performed in the presence of an alcohol (e.g., tert-butanol), a carbamate (B1207046) (Boc-protected amine) is formed. nih.gov

Table 3: Curtius Rearrangement of this compound

Starting MaterialIntermediate 1Intermediate 2Final Product (Example with H₂O)
This compoundAcyl azide derivative3-Bromo-5-chloro-4-methylphenyl isocyanate3-Bromo-5-chloro-4-methylaniline

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Bromo 5 Chloro 4 Methylbenzoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each bond and functional group vibrates at a characteristic frequency, creating a unique spectral fingerprint. While specific experimental spectra for 3-Bromo-5-chloro-4-methylbenzoic acid are not widely published, a detailed prediction of its key spectral features can be made based on the analysis of analogous compounds. nist.govijtsrd.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, the spectrum is expected to be dominated by features arising from the carboxylic acid, the substituted benzene (B151609) ring, and the methyl group.

Key predicted vibrational frequencies include a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹, which often overlaps with the aromatic and aliphatic C-H stretching bands. The C=O stretching vibration of the carboxyl group is expected to produce a very strong and sharp absorption band in the region of 1700-1725 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are anticipated to appear as a series of bands between 1450 and 1600 cm⁻¹. The fingerprint region (below 1400 cm⁻¹) would contain complex vibrations, including C-O stretching, O-H bending, and the characteristic absorptions for the C-Br and C-Cl bonds.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Carboxylic Acid (dimer) 2500-3300 Broad, Strong
C-H Stretch Aromatic 3050-3100 Medium
C-H Stretch Methyl (-CH₃) 2850-2960 Medium
C=O Stretch Carboxylic Acid 1700-1725 Strong, Sharp
C=C Stretch Aromatic Ring 1450-1600 Medium to Strong
C-O Stretch Carboxylic Acid 1210-1320 Strong
O-H Bend Carboxylic Acid 1380-1440 Medium
C-Cl Stretch Chloroalkane 600-800 Medium to Strong

Note: Predicted values are based on characteristic vibrational frequencies for similar functional groups and compounds.

FT-Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically Raman active. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be very strong in the Raman spectrum. The C=O stretch will also be visible but may be less intense than in the FTIR spectrum. In contrast, the polar O-H bond vibration is typically weak in Raman spectroscopy. The C-Br and C-Cl stretching vibrations are also expected to be observable. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three different types of protons in the molecule.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its broadness is due to chemical exchange.

Aromatic Protons (Ar-H): There are two aromatic protons at positions 2 and 6. Due to the substitution pattern, they are not chemically equivalent. However, since they have no adjacent protons, both are expected to appear as singlets. The electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups would shift these signals downfield from benzene (7.34 ppm). One singlet would correspond to the proton at position 2 (between the COOH and Cl groups), and the other to the proton at position 6 (between the COOH and Br groups). Their exact chemical shifts would depend on the specific electronic contributions of the substituents.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to an aromatic ring. They are expected to appear as a sharp singlet, typically in the range of 2.3-2.5 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH 10.0 - 13.0 Broad Singlet 1H
Ar-H (Position 2 or 6) 7.5 - 8.0 Singlet 1H
Ar-H (Position 6 or 2) 7.5 - 8.0 Singlet 1H

Note: Predicted values are based on typical chemical shifts and substituent effects.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since all eight carbon atoms in this compound are in unique chemical environments, eight distinct signals are expected.

The carboxyl carbon (-COOH) is the most deshielded and will appear furthest downfield, typically above 165 ppm. docbrown.info The aromatic carbons will appear in the approximate range of 120-145 ppm. The specific chemical shifts are influenced by the attached substituents: the carbon bearing the carboxylic acid group (C1) will be downfield, as will the carbons attached to the electronegative bromine (C3) and chlorine (C5) atoms. The carbon attached to the methyl group (C4) will also have a characteristic shift. The two carbons bearing protons (C2 and C6) will appear as distinct signals in the aromatic region. Finally, the methyl carbon (-CH₃) will be the most shielded, appearing furthest upfield, likely in the 15-25 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift Range (δ, ppm)
-C OOH 165 - 175
Aromatic C -COOH (C1) 130 - 135
Aromatic C -H (C2, C6) 128 - 135
Aromatic C -Br (C3) 120 - 125
Aromatic C -CH₃ (C4) 140 - 145
Aromatic C -Cl (C5) 133 - 138

Note: Predicted values are based on typical chemical shifts and known substituent effects from similar compounds. docbrown.infochemicalbook.com

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision, which allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₆BrClO₂. biosynth.com

The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is 247.9260 g/mol . A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern due to the natural abundance of bromine and chlorine isotopes.

Bromine: exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a roughly 1:1 ratio.

Chlorine: exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a roughly 3:1 ratio.

This combination will produce a characteristic cluster of peaks for the molecular ion. The most prominent peaks would be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the different combinations of the halogen isotopes. The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies of Molecular Geometry and Conformation

While specific crystallographic data for this compound is not available, studies on similar halogenated benzoic acids suggest that the molecule would likely exhibit a planar or near-planar geometry. The benzoic acid moiety, consisting of a benzene ring and a carboxylic acid group, is the fundamental structural unit. The substituents—a bromine atom, a chlorine atom, and a methyl group—would be positioned on the benzene ring.

It is anticipated that the carboxylic acid group would participate in the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and highly stable motif in the crystal structures of carboxylic acids. The planarity of the benzene ring would be maintained, with the C-C bond lengths within the ring showing characteristic aromatic values. The bond lengths and angles of the substituents to the ring would be influenced by their respective electronic effects and steric hindrance.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-110
Z 4

Note: This table is hypothetical and serves to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study. The actual values can only be determined experimentally.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular interactions.

The 2D fingerprint plot would likely show distinct spikes corresponding to the O···H contacts, confirming the presence of strong hydrogen bonds. The plot would also display contributions from H···H, C···H, Br···H, and Cl···H contacts, providing a percentage breakdown of the various intermolecular interactions.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Hypothetical)

Interaction Type Predicted Contribution (%)
H···H 30-40
O···H / H···O 20-30
C···H / H···C 15-25
Br···H / H···Br 5-10
Cl···H / H···Cl 5-10
Br···Cl / Cl···Br <5

Note: This table is hypothetical and based on analyses of similar halogenated benzoic acids. The actual distribution of intermolecular contacts can only be determined from experimental crystallographic data.

Based on a comprehensive search for scientific literature, it has been determined that there are currently no publicly available research articles detailing the specific computational and theoretical investigations for "3--Bromo-5-chloro-4-methylbenzoic acid" as requested in the provided outline.

Searches for Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), vibrational frequency predictions, reactivity descriptors, and Natural Bond Orbital (NBO) analysis specifically for this compound did not yield any specific data, published studies, or datasets.

While computational studies on other substituted benzoic acid derivatives do exist, presenting their data would be scientifically inaccurate and would not pertain to the subject of this compound. The strict requirement to focus solely on this compound and to provide detailed, accurate research findings cannot be met due to the absence of this specific information in the available scientific literature.

Therefore, the generation of the requested article with the specified detailed scientific content and data tables is not possible at this time.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 4 Methylbenzoic Acid

Thermodynamic Property Calculations for Reaction Energetics

The substituents on the aromatic ring of 3-bromo-5-chloro-4-methylbenzoic acid—a bromine atom, a chlorine atom, and a methyl group—each exert electronic effects that collectively determine the molecule's reactivity. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, which tends to increase the acidity of the benzoic acid. Conversely, the methyl group is an electron-donating group, which tends to decrease acidity. The precise positioning of these groups on the benzene (B151609) ring is crucial in determining their net effect.

Below is a representative table illustrating the expected trends in thermodynamic properties for this compound in comparison to related compounds, based on established computational findings for substituted benzoic acids.

CompoundSubstituent EffectsPredicted Impact on Acidity (relative to Benzoic Acid)Computational Method often Employed
Benzoic AcidReferenceReferenceDFT (e.g., B3LYP)
3-Chlorobenzoic AcidElectron-withdrawingIncreasedDFT (e.g., B3LYP)
3-Bromobenzoic AcidElectron-withdrawingIncreasedDFT (e.g., B3LYP)
4-Methylbenzoic AcidElectron-donatingDecreasedDFT (e.g., B3LYP)
This compoundCombined electron-withdrawing and donatingPredicted to be increasedDFT (e.g., B3LYP)

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing insights into their interactions, conformational changes, and behavior in different environments, such as in solution. For substituted benzoic acids, MD simulations have been employed to study processes like self-association, dimer formation, and interactions with solvent molecules. acs.orgrsc.org

In the case of this compound, MD simulations would be invaluable for understanding its behavior in a solvent. Like other benzoic acids, it is expected to form hydrogen-bonded dimers in apolar solvents, where the carboxylic acid groups of two molecules associate. acs.org The presence of the halogen and methyl substituents would influence the stability and geometry of these dimers through steric and electronic effects.

In polar solvents, the interactions with solvent molecules would compete with the formation of self-associates. MD simulations could elucidate the nature and strength of these solute-solvent interactions. The halogen atoms on the aromatic ring can also participate in halogen bonding, a type of non-covalent interaction that could influence the molecule's association with other molecules, including proteins in a biological context. nih.gov

The dynamic behavior of this compound in solution is a key determinant of its solubility and its ability to interact with other molecules. MD simulations, often using force fields like the General Amber Force Field (GAFF), can provide a detailed picture of these dynamic processes at the atomic level.

The following table summarizes the types of dynamic behaviors and interactions that would be relevant to investigate for this compound based on MD studies of analogous compounds.

Dynamic Behavior / InteractionDescriptionExpected Influence of SubstituentsCommon Simulation Method
Hydrogen BondingInteraction between the carboxylic acid proton and an electronegative atom.The electron-withdrawing halogens may strengthen the hydrogen-donating ability of the carboxylic acid.Classical Molecular Dynamics
Dimer FormationAssociation of two molecules, typically through hydrogen bonds between their carboxylic acid groups.The methyl group may introduce steric hindrance affecting dimer geometry.Classical Molecular Dynamics
Solvent InteractionsInteractions with surrounding solvent molecules, affecting solubility and aggregation.Halogen atoms can participate in specific interactions with certain solvents.Classical Molecular Dynamics
Halogen BondingNon-covalent interaction involving the halogen atoms as electrophilic species.The bromine and chlorine atoms provide sites for potential halogen bonding.Quantum Mechanics / Molecular Mechanics (QM/MM) or specialized force fields

Applications As a Versatile Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Scaffolds

3-Bromo-5-chloro-4-methylbenzoic acid has been identified as a key molecular scaffold for therapeutic applications, particularly in the field of inflammation. biosynth.com Research has highlighted its role as a molecule optimized for the potential treatment of rheumatoid arthritis. biosynth.com Its efficacy is attributed to its function as a protein kinase inhibitor, which plays a role in the synthesis of pro-inflammatory cytokines. biosynth.com The compound has been shown to disrupt the translational and biosynthetic processes that lead to the production of these cytokines. biosynth.com

Furthermore, this compound demonstrates inhibitory effects on mitogen-activated protein kinase (MAPK) activation, a key pathway in cellular responses to external stimuli. biosynth.com This inhibitory action may be linked to its ability to modulate transcriptional activity, making the compound itself a complex and functional organic scaffold designed for specific biological interactions. biosynth.com

Precursor for Advanced Aromatic Systems and Heterocycles

While specific examples of this compound in the synthesis of heterocycles are not extensively documented in publicly available literature, its structure is well-suited for such applications. Halogenated benzoic acids are common precursors for creating advanced aromatic and heterocyclic systems. The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

For instance, related compounds like 2-bromo-5-methylbenzoic acid are used in copper-catalyzed reactions to form quinazolinone scaffolds, which are important N-containing heterocycles. acs.org The carboxylic acid group on this compound can be used for condensation reactions with amines or other nucleophiles to form amides, which can then undergo intramolecular cyclization to yield heterocycles like benzoxazinones or quinazolinones. The presence of two different halogens (Br and Cl) could potentially allow for selective, stepwise cross-coupling reactions, further enhancing its utility as a precursor.

Development of New Functional Materials

Substituted benzoic acids are fundamental building blocks in materials science, often used as organic linkers for the construction of metal-organic frameworks (MOFs). The carboxylic acid group readily coordinates with metal ions to form extended network structures. The bromo, chloro, and methyl groups on the aromatic ring of this compound would project into the pores of a resulting MOF, allowing for the fine-tuning of the framework's chemical environment, porosity, and surface area. Furthermore, the halogen atoms serve as reactive handles for post-synthetic modification, enabling the introduction of additional functionalities to the material after its initial synthesis.

Utilization in Agrochemical and Specialty Chemical Synthesis

The synthesis of agrochemicals frequently employs halogenated aromatic compounds as key intermediates. Patent literature reveals that derivatives of brominated benzoic acids are valuable starting materials (educts) for producing certain herbicides. google.com The specific substitution pattern of this compound makes it a candidate for the synthesis of new agrochemical active ingredients. The lipophilicity conferred by the halogen and methyl groups, combined with the reactive carboxylic acid handle, provides a molecular framework that can be elaborated into more complex structures with potential herbicidal or pesticidal activity.

Design and Synthesis of Advanced Bifunctional Scaffolds

A bifunctional scaffold is a molecule that possesses at least two distinct reactive sites, allowing for the attachment of different molecular fragments in a controlled manner. This compound is an excellent candidate for this role due to the orthogonal reactivity of its functional groups.

The carboxylic acid can undergo one type of chemistry (e.g., amidation, esterification), while the bromo and chloro groups can undergo another (e.g., metal-catalyzed cross-coupling, nucleophilic aromatic substitution). The differing reactivity between bromine and chlorine in certain coupling reactions could also be exploited for sequential modifications. This allows synthetic chemists to use the molecule as a platform, first reacting at the carboxylic acid and then performing a subsequent reaction at one of the halogen sites to build complex, multifunctional molecules with precise architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-5-chloro-4-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and functional group transformations. For example, a bromo-chloro benzoic acid derivative (CAS 42860-10-6) is synthesized through electrophilic aromatic substitution, followed by carboxylation or oxidation of a methyl group. Reaction optimization involves controlling temperature (e.g., 0–5°C for bromine stability) and using catalysts like FeCl₃ for regioselective halogenation . Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting) and methyl group presence.
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₆BrClO₂).
  • Elemental Analysis : Validates Br/Cl stoichiometry. Reference data for similar compounds (e.g., 5-bromo-2-chlorobenzoic acid, C₇H₄BrClO₂) can guide interpretation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C to prevent photodegradation. Avoid exposure to strong oxidizers or bases, which may displace halogens. Waste must be segregated and disposed via certified chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL/SHELXS software (via the SHELX system) determines bond lengths, angles, and packing structures. For example, Br/Cl positions in aromatic rings can be confirmed via electron density maps. High-resolution data (e.g., <1.0 Å) minimizes thermal motion artifacts. Crystallization in DMSO/ethyl acetate is recommended for suitable crystal growth .

Q. What strategies address contradictions in spectroscopic or crystallographic data for halogenated benzoic acids?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations using Gaussian).
  • Isotopic Labeling : Use ²H/¹³C isotopes to trace halogen positions in complex mixtures.
  • Alternative Halogenation Routes : Test bromine/chlorine introduction sequences to identify regiochemical outliers .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : The methyl and halogen groups enable cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl formation) or nucleophilic substitutions. For example, derivatives like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate (CAS 232941-14-9) are synthesized via esterification and acetylation for antimicrobial applications .

Key Notes

  • Avoid commercial sources (e.g., Kanto Reagents in –6, 13) for methodological answers.
  • Prioritize peer-reviewed synthesis and characterization protocols (e.g., SHELX for crystallography , spectroscopic cross-validation ).
  • Derivatives like those in and highlight applications in medicinal chemistry, aligning with advanced research goals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.